(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O/c19-13-3-4-14(15(20)11-13)18(25)24-9-7-23(8-10-24)17-6-5-16(21-22-17)12-1-2-12/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYOYYBCCWDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the cyclopropylpyridazinyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. Finally, the difluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone. In vitro assays have demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents.
Case Study:
A notable study investigated the effects of this compound on breast cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through the modulation of key signaling pathways related to cell cycle regulation.
Antimicrobial Activity
Preliminary research indicates that structurally related compounds may possess antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The mechanism often involves disruption of metabolic pathways essential for bacterial survival.
Case Study:
In an experimental setup, derivatives were tested against Mycobacterium tuberculosis H37Ra, showing promising results in inhibiting bacterial growth, thus supporting further exploration for potential antitubercular therapies.
Neuropharmacological Effects
The piperazine component is associated with modulation of neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Research has shown that compounds with similar structures can influence serotonin and dopamine receptor activity.
Case Study:
A study focusing on anxiety-like behaviors in animal models demonstrated that administration of related piperazine-containing compounds led to reduced anxiety levels, suggesting their potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Pyridazine with a cyclopropyl substituent.
- Substituents: 2,4-Difluorophenyl methanone, piperazine linker.
- Key Functional Groups : Fluorine atoms (electron-withdrawing), cyclopropyl (conformational restraint).
Analog 1: (1-(Cyclopropylmethyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2,4-difluorophenyl)piperazin-1-yl)methanone ()
- Core : Pyrazolo[3,4-b]pyridine (rigid tricyclic structure).
- Substituents : Trifluoromethyl group (enhanced lipophilicity), cyclopropylmethyl.
- Key Differences : The pyrazolopyridine core may improve π-π stacking in receptor binding compared to pyridazine. The trifluoromethyl group increases metabolic resistance but may reduce solubility .
Analog 2: (4-Chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone ()
- Core: Quinoline (bulky aromatic system).
- Substituents : Chloro, fluoro, cyclopropanecarbonyl.
- Key Differences: The quinoline core offers distinct electronic properties for intercalation or enzyme inhibition. Chloro and fluoro substituents enhance halogen bonding but increase molecular weight (MW: ~450 g/mol) .
Analog 3: Pyridazinone Derivatives ()
- Core : Pyridazin-3(2H)-one (hydrogen-bond acceptor).
- Substituents : Aryl/heteroaryl groups at position 4, piperazine-propyl chain.
- Key Differences: The ketone oxygen in pyridazinone may improve solubility but reduce CNS penetration compared to the target compound’s pyridazine .
Pharmacological and Physicochemical Properties
- Key Insights: The target compound’s cyclopropyl group may confer better metabolic stability than Analog 1’s trifluoromethyl group . Analog 3’s pyridazinone derivatives show anticancer activity, suggesting the target compound could be repurposed for similar applications .
Receptor Binding and Selectivity
- Target vs. Analog 1: The pyridazine core may exhibit lower affinity for adenosine receptors compared to pyrazolopyridine in Analog 1, which is optimized for PET imaging .
- Target vs. Compounds: Piperidine-based difluorophenyl methanones (e.g., risperidone analogs) show antipsychotic activity, whereas the piperazine linker in the target compound could enhance serotonin/dopamine receptor selectivity .
Biological Activity
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula for the compound is C20H21F2N5O. It features a piperazine ring substituted with a cyclopropylpyridazine moiety and a difluorophenyl group, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Metalloenzymes : It exhibits inhibitory activity against metalloenzymes, which are crucial in various biochemical processes. This inhibition can lead to therapeutic effects in diseases mediated by these enzymes .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties, comparable to standard antibiotics .
- Anticancer Potential : Molecular docking studies have indicated that the compound can bind effectively to targets associated with cancer, suggesting potential anticancer activity .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of related compounds. For instance, compounds structurally similar to this compound demonstrated significant activity against various bacterial strains using the tube dilution method. The results showed comparable effectiveness to established antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer properties were assessed through MTT assays on several cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation. Notably, it showed lower activity than standard chemotherapeutics such as 5-fluorouracil but still presents as a promising lead for further development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant inhibition against Gram-positive and Gram-negative bacteria; comparable to ciprofloxacin. |
| Study 2 | Anticancer | Effective against HCT116 and RAW264.7 cell lines; lower potency than 5-fluorouracil but promising for further exploration. |
| Study 3 | Molecular Docking | Strong binding affinity observed in docking simulations; suggests potential as a drug candidate targeting cancer pathways. |
Q & A
Q. What are the critical steps and optimization parameters in synthesizing (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
- Step 1 : Coupling of the pyridazine core with cyclopropyl groups via nucleophilic aromatic substitution (reflux in aprotic solvents like DMF, 80–100°C) .
- Step 2 : Piperazine ring introduction using carbodiimide-mediated amidation (e.g., HATU/DIPEA in DMF, 16h reaction time, 76.9% yield) .
- Step 3 : Final methanone formation via Friedel-Crafts acylation (AlCl₃ catalysis, dichloromethane solvent) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Key Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or dichloromethane | Maximizes reaction efficiency |
| Temperature | 80–100°C (Step 1), RT (Step 2) | Avoids side reactions |
| Coupling Agents | HATU/DIPEA | Enhances amidation efficiency |
Q. Which spectroscopic and analytical techniques are used for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl δ 0.47–0.58 ppm, difluorophenyl δ 6.79–7.10 ppm) and carbon backbone .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 466.2) and purity (>97% by HPLC) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation of the piperazine-pyridazine interface .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Receptor Binding Assays : Radiolabeled ligand displacement (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values .
- Functional Assays : cAMP modulation in HEK293 cells expressing GPCRs (e.g., serotonin 5-HT₁A/5-HT₂A) .
- Solubility/Permeability : PAMPA assay to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for optimizing receptor selectivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the pyridazine C6 (e.g., methyl vs. cyclopropyl) and difluorophenyl positions .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser159 in 5-HT₁A) .
- Biological Testing : Compare binding affinities (Kᵢ) across receptor panels (e.g., 5-HT, dopamine, histamine receptors) .
Example Data :
| Analog (R-group) | 5-HT₁A Kᵢ (nM) | D2 Kᵢ (nM) | Selectivity Ratio |
|---|---|---|---|
| Cyclopropyl | 12 ± 2 | 450 ± 30 | 37.5 |
| Methyl | 45 ± 5 | 300 ± 25 | 6.7 |
Q. How to resolve contradictions in receptor affinity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., radioligand concentration, cell line origin) to minimize variability .
- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with >90% purity and defined stereochemistry .
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies improve metabolic stability for in vivo PET imaging applications?
- Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogens (e.g., piperazine CH₂) to slow CYP450 oxidation .
- Radiolabeling : Use [¹⁸F]isotopes for tracking (specific activity >50 GBq/μmol) via nucleophilic substitution .
- Metabolite ID : LC-MS/MS profiling of hepatic microsomal incubations identifies vulnerable sites .
Q. How to employ computational modeling for predicting off-target interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
